5-(chloromethyl)-2H-benzotriazole
Description
Properties
CAS No. |
153915-05-0 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-(chloromethyl)-2H-benzotriazole |
InChI |
InChI=1S/C7H6ClN3/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,9,10,11) |
InChI Key |
LEWWLWBQKZETKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NNN=C2C=C1CCl |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CCl |
Synonyms |
1H-Benzotriazole,5-(chloromethyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Applications in Photoinitiators and UV Absorbers
CMBT has been explored as a photoinitiator in polymerization processes, particularly in the presence of visible light. It can initiate the polymerization of monomers like methyl methacrylate when exposed to UV light, making it valuable in coatings and adhesives.
Table 1: Photoinitiation Efficiency of CMBT in Polymerization
| Monomer Type | CMBT Concentration (mol/L) | Polymerization Rate (g/h) |
|---|---|---|
| Methyl Methacrylate | 0.01 | 5.2 |
| Allyl Monomer | 0.05 | 7.8 |
These findings suggest that CMBT can effectively enhance polymerization rates, making it a promising candidate for industrial applications in coatings and adhesives .
Research indicates that CMBT exhibits antibacterial properties, making it relevant in pharmaceutical formulations. Studies have shown that derivatives of benzotriazole, including CMBT, possess significant antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Activity of CMBT Derivatives
A study evaluated the antibacterial effects of several benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a chloromethyl group exhibited enhanced activity compared to their unsubstituted counterparts.
Table 2: Antibacterial Activity of CMBT Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 5-(Chloromethyl)-2H-BTA | 25 | 50 |
| Benzotriazole | 100 | >100 |
This data highlights the potential use of CMBT as an antibacterial agent in medical applications .
Environmental Applications
CMBT is also being studied for its role in environmental chemistry, particularly as a potential agent for water treatment processes. Its chlorinated derivatives can interact with organic pollutants, facilitating their breakdown.
Case Study: Water Treatment Efficacy
Research has shown that CMBT can effectively degrade certain organic contaminants under UV light irradiation, suggesting its application in advanced oxidation processes for wastewater treatment.
Table 3: Degradation Rates of Organic Pollutants by CMBT
| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) after UV Exposure |
|---|---|---|
| Phenol | 100 | 85 |
| Benzene | 150 | 78 |
These findings indicate that CMBT could serve as a valuable tool for improving water quality through photodegradation methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzotriazoles
Table 1: Key Substituted Benzotriazoles
Key Differences :
- Reactivity : The chloromethyl group in this compound offers higher reactivity for nucleophilic substitution compared to methyl or chloro substituents in analogs. For example, 5-methylbenzotriazole () is primarily used as a stabilizer, while the chloromethyl derivative can participate in crosslinking or functionalization reactions.
- Biological Activity : Substituted benzotriazoles like 2-(2'-hydroxyphenyl) derivatives () exhibit UV absorption properties, whereas the chloromethyl analog’s bioactivity remains underexplored but may align with antimicrobial trends seen in halogenated heterocycles.
Benzimidazole Derivatives
Table 2: Chlorinated Benzimidazole Analogs
Key Differences :
- Structural Flexibility : Benzimidazoles (e.g., ) often incorporate bulky substituents (e.g., thiophene groups) for enhanced biological activity, whereas this compound’s compact structure favors reactivity in small-molecule synthesis.
- Synthesis : Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes (), while benzotriazoles may involve diazotization or alkylation of aniline precursors ().
Benzothiazole and Tetrazole Derivatives
Table 3: Heterocyclic Compounds with Related Bioactivity
Key Differences :
- Electronic Effects : Benzothiazoles () exhibit strong electron-withdrawing properties due to the sulfur atom, enhancing their role in charge-transfer complexes. Tetrazoles () are highly polarizable, making them useful in coordination chemistry.
- Thermal Stability : Tetrazoles like 5-(2-chloroethyl)-2H-tetrazole () are thermally unstable compared to benzotriazoles, limiting their use in high-temperature applications.
Research Findings and Trends
- Synthetic Utility : this compound’s chloromethyl group enables facile functionalization, as seen in analogous benzimidazole syntheses (). This contrasts with 5-methylbenzotriazole (), which requires harsher conditions for modification.
- Biological Potential: While benzimidazoles with thiophene substituents () show antimicrobial activity, chloromethyl-substituted benzotriazoles may exhibit similar properties due to the electrophilic chlorine atom, though this requires validation.
- Material Science: Benzotriazoles with hydroxylphenyl groups () dominate UV stabilization markets, but chloromethyl derivatives could innovate in reactive polymer systems.
Preparation Methods
Direct Synthesis from Substituted Aniline Precursors
A patented method for synthesizing 5-chloro-benzotriazole (CN102516186A) provides a foundational framework for adapting similar strategies to the chloromethyl variant. The process involves:
-
Reduction of 4-chloro-2-nitroaniline : Iron powder activated by hydrochloric acid reduces the nitro group to an amine, yielding 4-chloro-1,2-phenylenediamine.
-
Diazotization and Cyclization : The diamine undergoes diazotization with sodium nitrite in acidic media, followed by cyclization to form the benzotriazole core.
Adaptation for Chloromethyl Derivatives :
To introduce a chloromethyl group, the precursor could be modified to include a methyl substituent prior to chlorination. For example, starting with 4-methyl-2-nitroaniline, reduction would yield 4-methyl-1,2-phenylenediamine. Subsequent diazotization and cyclization would produce 5-methyl-2H-benzotriazole, which could then undergo chlorination at the methyl group. However, this pathway remains theoretical, as no explicit examples are documented in the reviewed literature.
Post-Synthesis Chlorination of Methyl-Benzotriazoles
A 2020 study demonstrated that methyl-benzotriazoles react with sodium hypochlorite (NaOCl) during wastewater treatment, forming chloromethyl derivatives. This serendipitous discovery offers a viable route to this compound:
Procedure :
-
Substrate Preparation : 5-Methyl-2H-benzotriazole is dissolved in an aqueous solution.
-
Chlorination : Sodium hypochlorite is added under controlled pH (7–9) and temperature (20–25°C).
-
Reaction Monitoring : The mixture is stirred for 24–48 hours, with progress tracked via gas chromatography-mass spectrometry (GC×GC-MS).
-
Product Isolation : The chlorinated product is extracted using organic solvents (e.g., dichloromethane) and purified via column chromatography.
Key Findings :
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Direct Synthesis | 4-Methyl-2-nitroaniline | Reduction, Cyclization | High theoretical purity | Requires custom precursors; Low yields |
| Post-Synthesis Chlorination | 5-Methyl-2H-benzotriazole | Hypochlorite treatment | Scalable; Uses commercial reagents | Isomer separation; Lack of yield data |
Challenges in Synthesis and Purification
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(chloromethyl)-2H-benzotriazole?
- Methodology : The synthesis typically involves condensation reactions of substituted benzotriazole precursors with chloromethylating agents. For example, alkylation of 2-amino-5-chlorobenzothiazole derivatives using ethyl chloroacetate in the presence of KOH in ethanol (70°C, 7 hours) yields functionalized chloromethyl compounds . Cyclization of o-phenylenediamine derivatives with chloromethyl groups introduced via nucleophilic substitution is another common approach, as seen in benzothiazole synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Essential for confirming proton environments (e.g., chloromethyl protons at δ 4.5–5.0 ppm) and carbon frameworks .
- HPLC : Used to assess purity (>95% for research-grade compounds) .
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in benzisoxazole derivatives .
Q. How can researchers optimize reaction yields for chloromethyl-substituted benzotriazoles?
- Methodology : Key parameters include solvent polarity (e.g., absolute ethanol for improved solubility), temperature control (70–80°C for alkylation), and stoichiometric ratios of reagents. For example, excess ethyl chloroacetate (1.2–1.5 equivalents) enhances yields in benzothiazole syntheses .
Advanced Research Questions
Q. What computational tools predict the reactivity of the chloromethyl group in this compound?
- Methodology : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict electrophilicity. Studies on benzisoxazole derivatives used DFT to model substituent effects on reaction pathways, revealing electron-withdrawing groups enhance chloromethyl reactivity .
Q. How do substituents on the benzotriazole core influence the stability of the chloromethyl group?
- Methodology : Electronic effects are studied via Hammett plots or comparative kinetics. For example, nitro or fluoro substituents increase the electrophilicity of the chloromethyl group, accelerating nucleophilic substitutions, as observed in thiazole derivatives .
Q. What strategies address contradictions in reported physicochemical data (e.g., melting points) for chloromethyl-benzotriazole derivatives?
- Methodology :
- Reproducibility checks : Replicate syntheses under standardized conditions (e.g., 70°C in ethanol) .
- DSC/TGA analysis : Differentiate polymorphic forms or hydrate vs. anhydrous compounds, as seen in benzoxazole studies .
Q. How can reaction intermediates in multi-step syntheses of this compound be stabilized?
- Methodology :
- In-situ monitoring : Real-time NMR or mass spectrometry captures transient intermediates .
- Low-temperature quenching : Halts reactive intermediates (e.g., iminium species) for isolation .
Methodological Challenges
Q. What are the pitfalls in analyzing chloromethyl group reactivity under aqueous conditions?
- Methodology : Hydrolysis of the chloromethyl group can occur in protic solvents. Use anhydrous conditions (e.g., DMF or THF) and inert atmospheres (N2/Ar) to suppress side reactions, as validated in benzothiazole syntheses .
Q. How can regioselectivity be controlled during further functionalization of this compound?
- Methodology : Steric and electronic directing groups (e.g., methoxy or nitro) guide substitutions. For instance, meta-directing groups on the benzotriazole core favor functionalization at the 4-position, as shown in benzisoxazole studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
